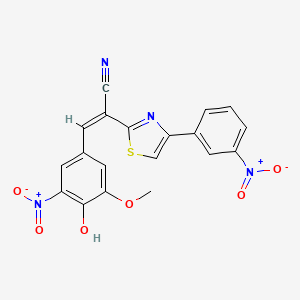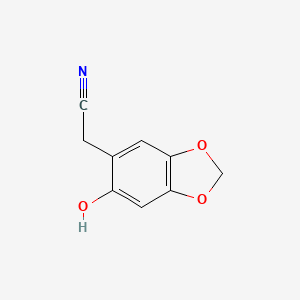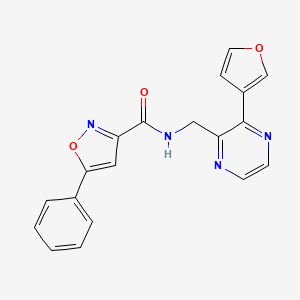![molecular formula C26H26N2OS2 B2484002 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide CAS No. 922488-48-0](/img/structure/B2484002.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents to yield a range of heterocyclic derivatives, including thiazole, pyrazole, and coumarin rings. The synthetic pathways employ regioselective attacks, cyclizations, and condensation reactions under mild conditions, contributing to the structural diversity and potential biological activities of these molecules (Shams et al., 2010).
Molecular Structure Analysis
Structural characterization of related compounds has been achieved through techniques such as IR, NMR, and X-ray crystallography. These studies reveal details like the planarity of the thiophene ring and the conformations of other structural motifs. For example, one study reported the synthesis and structural elucidation of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, which showcased the utility of these analytical techniques in confirming molecular structures (Wang et al., 2014).
Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
- Researchers discovered that derivatives of tetrahydrobenzo[b]thiophene, including those similar in structure to the requested compound, exhibit significant antitumor activities. These compounds were effective against various human cancer cell lines, suggesting potential applications in cancer treatment (Shams et al., 2010).
Synthesis and Antitumor Activity Evaluation of New Derivatives
- A study focused on synthesizing new derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, including structures similar to the requested compound. These derivatives showed considerable anticancer activity against some cancer cell lines, highlighting their potential as anticancer agents (Yurttaş et al., 2015).
Antimicrobial Dyes and Precursors
- Researchers developed polyfunctionalized acyclic and heterocyclic dye precursors and dyes based on conjugate enaminones and enaminonitrile moieties derived from compounds structurally related to the requested compound. These dyes demonstrated significant antimicrobial activity against various organisms (Shams et al., 2011).
Synthesis of Arylidene Compounds
- A study described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including a compound similar to the one requested. These compounds exhibited antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa (Azeez & Abdullah, 2019).
Synthesis and Characterization for Dyeing and Textile Finishing
- The study synthesized novel antimicrobial dyes and precursors for dyeing and textile finishing based on related systems. The dyes showed significant antibacterial and antifungal activities, suggesting their use in textiles with antimicrobial properties (Shams et al., 2011).
Synthesis and Biological Evaluation as Anticancer Agents
- This study synthesized new derivatives of 5-methyl-4-phenylthiazole, structurally related to the requested compound, and evaluated their anticancer activity. The compounds showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide, primarily targets bacterial strains . It has shown promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its bacterial targets, leading to their elimination
Biochemical Pathways
It’s known that the compound has a significant impact on the survival of certain bacterial strains , suggesting that it may interfere with essential biochemical pathways in these organisms.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for the compound , indicating good bioavailability.
Result of Action
The compound exhibits bactericidal activity, effectively eliminating Staphylococcus aureus strains after 24-hour exposure . This indicates that the compound’s action results in the death of the bacteria, rather than merely inhibiting their growth.
Action Environment
The compound was synthesized under relatively milder reaction conditions , suggesting that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2OS2/c1-3-17-9-11-18(12-10-17)15-23(29)28-26-24(19-13-8-16(2)14-22(19)31-26)25-27-20-6-4-5-7-21(20)30-25/h4-7,9-12,16H,3,8,13-15H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHMDQJTRQLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)



![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)


![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2483939.png)
